molecular formula C18H15N3O3 B11710537 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide

N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide

Cat. No.: B11710537
M. Wt: 321.3 g/mol
InChI Key: HACREOOQDAHITN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation of 1-acetyl-1H-indole-3-carbaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring and the hydrazone linkage.

    Reduction: Hydrazine derivatives and reduced forms of the indole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The indole ring can also interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-hydroxybenzohydrazide: Similar structure but with a different position of the hydroxyl group.

    N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide: Another positional isomer with the hydroxyl group at the ortho position.

    N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-methoxybenzohydrazide: Contains a methoxy group instead of a hydroxyl group.

The uniqueness of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[(E)-(1-acetylindol-3-yl)methylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C18H15N3O3/c1-12(22)21-11-14(16-7-2-3-8-17(16)21)10-19-20-18(24)13-5-4-6-15(23)9-13/h2-11,23H,1H3,(H,20,24)/b19-10+

InChI Key

HACREOOQDAHITN-VXLYETTFSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)O

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.